3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate
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Overview
Description
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is a heterocyclic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is part of the pyrrole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate typically involves the condensation of 3-formyl-4-methylbenzyl alcohol with 1H-pyrrole-3-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: 3-Carboxy-4-methylbenzyl 1H-pyrrole-3-carboxylate
Reduction: 3-Hydroxymethyl-4-methylbenzyl 1H-pyrrole-3-carboxylate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with various biological receptors, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1H-pyrrole-3,4-dicarboxylate
- Ethyl 4-methylnicotinate hydrochloride
- 5-(Ethoxycarbonyl)nicotinic acid
- Ethyl 3-methylisonicotinate
- Ethyl 3-(hydroxymethyl)isonicotinate
- Methyl 1H-pyrrole-3-carboxylate
Uniqueness
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is unique due to the presence of both a formyl group and a pyrrole ring, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antibacterial properties, anti-inflammatory effects, and cytotoxicity, supported by data from recent studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H13NO3. The compound features a pyrrole ring substituted with a formyl group and a methylbenzyl moiety, which may contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. For instance, pyrrole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating significant antibacterial efficacy .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus, E. coli |
Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole derivatives are also noteworthy. A study on N-substituted pyrroledicarboximides indicated that these compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The inhibition was found to be stronger than that of meloxicam, a commonly used anti-inflammatory drug . This suggests that compounds like this compound could be explored further for their therapeutic potential in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. In various studies, pyrrole derivatives have demonstrated low cytotoxicity towards normal cell lines while exhibiting potent activity against cancer cell lines. For instance, certain derivatives showed IC50 values greater than 64 μg/mL against Vero cells, indicating a favorable selectivity index for therapeutic applications .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several pyrrole derivatives and evaluated their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity. The compound's structure was optimized through structure–activity relationship (SAR) studies, leading to the identification of promising candidates for further development.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrrole-based compounds. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and COX enzymes. The findings suggested that specific structural features were critical for enhancing COX inhibition, paving the way for designing more effective anti-inflammatory agents.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3-formyl-4-methylphenyl)methyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-10-2-3-11(6-13(10)8-16)9-18-14(17)12-4-5-15-7-12/h2-8,15H,9H2,1H3 |
InChI Key |
PBTMKZNOGPBWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC(=O)C2=CNC=C2)C=O |
Origin of Product |
United States |
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